
N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide: is a chemical compound with the molecular formula C11H10N4O3. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride to form 4-acetamido-1,2,5-oxadiazole. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: The compound is being investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by interfering with essential proteins and pathways, such as menaquinone biosynthesis and siderophore production. This leads to iron starvation and bacterial cell death .
Comparison with Similar Compounds
N-(1,3,4-oxadiazol-2-yl)benzamide: Known for its antibacterial properties.
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide: Similar structure with a methoxy group, used in different applications.
Uniqueness: N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific acetamido and oxadiazole functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
640238-21-7 |
|---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10N4O3/c1-7(16)12-9-10(15-18-14-9)13-11(17)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14,16)(H,13,15,17) |
InChI Key |
JMAQDMFYTUKFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


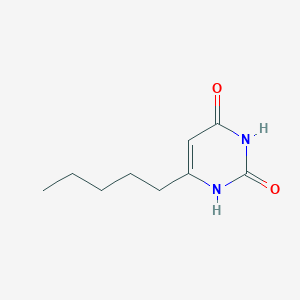
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
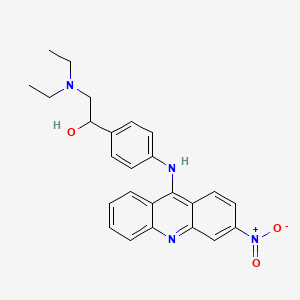
![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
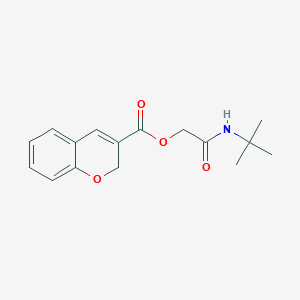
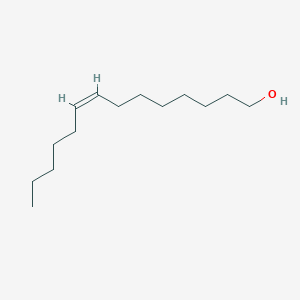
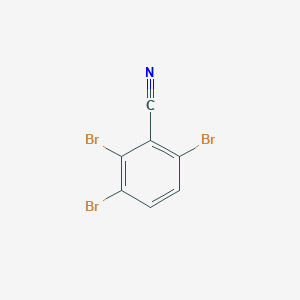
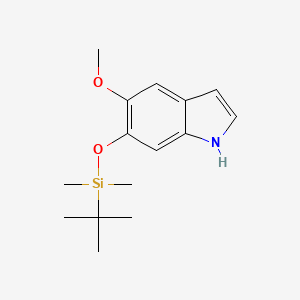
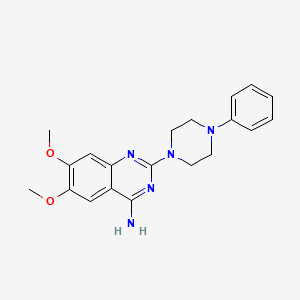
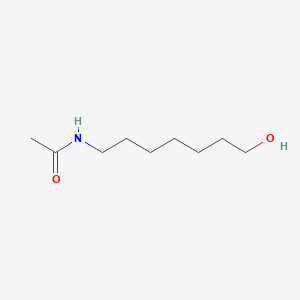
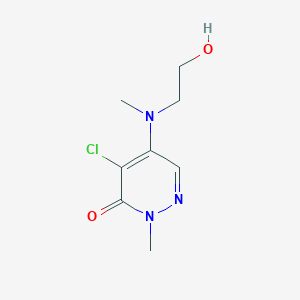
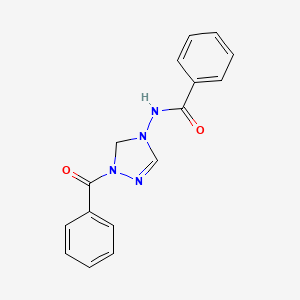

![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
